molecular formula C8H14N2O3 B1274643 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid CAS No. 856437-83-7

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid

Cat. No. B1274643
M. Wt: 186.21 g/mol
InChI Key: XWUZEDSFFHPCSS-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI key for “2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and retrieve its molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .

Scientific Research Applications

Platelet Aggregation Inhibition

  • Potent GPIIb/IIIa Antagonists : A study by Kitamura et al. (2001) found that derivatives of 2-oxopiperazine, including 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed potent inhibitory effects on platelet aggregation, suggesting potential in the clinical treatment of thrombotic diseases (Kitamura et al., 2001).

Chemical Synthesis and Reactivity

  • Novel Annelated 2-Oxopiperazines Synthesis : Medvedevat et al. (2015) described the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates (Medvedevat et al., 2015).

Enzyme Inhibition Studies

  • Aldose Reductase Inhibition : A study by Kučerová-Chlupáčová et al. (2020) found that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, including derivatives structurally related to 2-oxopiperazine, were potent inhibitors of aldose reductase, an enzyme involved in diabetic complications (Kučerová-Chlupáčová et al., 2020).

Synthesis and Structural Studies

  • Enantiopure Fused Oxopiperazino-β-lactams : Viso et al. (2006) demonstrated the highly diastereoselective synthesis of fused oxopiperazino-β-lactams, a process important for producing enantiopure 2-oxopiperazine-3-acetic acid derivatives (Viso et al., 2006).

Drug Design and Discovery

  • Renin Inhibitors for Hypertension : Mori et al. (2012) discovered that (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides, designed using X-ray crystal structure analysis, were potent renin inhibitors, which are significant in the treatment of hypertension (Mori et al., 2012).

Biological Activity

  • Bradykinin B1 Receptor Antagonists : A study by Chen et al. (2011) identified novel and highly potent oxopiperazine-based B1 receptor antagonists, which could be significant in the treatment of pain and inflammation (Chen et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2)7(13)9-3-4-10(8)5-6(11)12/h3-5H2,1-2H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUZEDSFFHPCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390271
Record name 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid

CAS RN

856437-83-7
Record name 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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